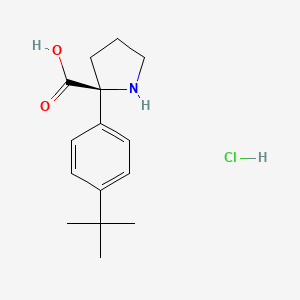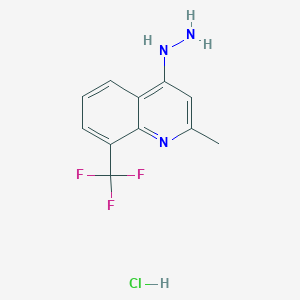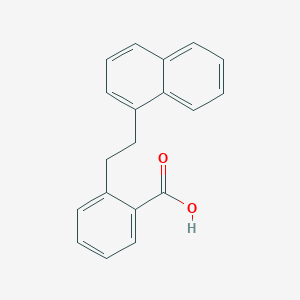![molecular formula C16H9ClN2O B11844049 3-Chloro-2-phenylfuro[2,3-B]quinoxaline CAS No. 88051-13-2](/img/structure/B11844049.png)
3-Chloro-2-phenylfuro[2,3-B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-phenylfuro[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system that includes a furan ring and a quinoxaline moiety, with a chlorine atom and a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline typically involves multi-step reactions. One common method includes the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . The process begins with the reaction of 2-chloro-3-methoxyquinoxaline with terminal alkynes to form 2-methoxy-3-(phenylethynyl)quinoxaline. This intermediate undergoes iodocyclization using iodine monochloride (ICl) in dichloromethane (CH₂Cl₂) to yield 3-iodo-2-phenylfuro[2,3-B]quinoxaline. Finally, palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions, are employed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-phenylfuro[2,3-B]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly used to modify the compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are essential for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can introduce new aryl or alkyl groups to the molecule.
Aplicaciones Científicas De Investigación
3-Chloro-2-phenylfuro[2,3-B]quinoxaline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline involves its interaction with specific molecular targets. The compound’s electronic structure allows it to participate in various biochemical pathways. For instance, theoretical calculations have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are located on different parts of the molecule, facilitating electron transfer processes . This property is crucial for its function in photophysical applications and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylfuro[2,3-B]quinoxaline: Lacks the chlorine atom but shares the core structure.
3-Iodo-2-phenylfuro[2,3-B]quinoxaline: Contains an iodine atom instead of chlorine.
2-Phenyl-3-substituted furo[2,3-B]quinoxalines: Various derivatives with different substituents at the 3-position.
Uniqueness
3-Chloro-2-phenylfuro[2,3-B]quinoxaline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying substitution reactions and developing new materials with specific properties.
Propiedades
Número CAS |
88051-13-2 |
|---|---|
Fórmula molecular |
C16H9ClN2O |
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
3-chloro-2-phenylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9ClN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
RCNHOTJDNHTKIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)

![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)



![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)







